molecular formula C24H28N4O3 B2734227 {4-[(4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]phenyl}dimethylamine CAS No. 1775467-72-5

{4-[(4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]phenyl}dimethylamine

Cat. No.: B2734227
CAS No.: 1775467-72-5
M. Wt: 420.513
InChI Key: KVNSOTRMSUOYTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[(4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]phenyl}dimethylamine is a synthetic small molecule characterized by a 1,2,4-oxadiazole core substituted with a 3-methoxyphenyl group, a piperidine ring linked via a methyl bridge, and a dimethylaminophenyl carbonyl moiety. Synonyms include AKOS025177816 and BS-8038, with the InChIKey KVNSOTRMSUOYTB-UHFFFAOYSA-N . Its design suggests applications in targeting receptors or enzymes where heterocyclic scaffolds and aryl substitutions are critical for activity.

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-[4-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-27(2)20-9-7-18(8-10-20)24(29)28-13-11-17(12-14-28)15-22-25-23(26-31-22)19-5-4-6-21(16-19)30-3/h4-10,16-17H,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNSOTRMSUOYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {4-[(4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]phenyl}dimethylamine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4O3C_{19}H_{24}N_{4}O_{3} with a molecular weight of approximately 370.4 g/mol. The structure features a piperidine ring, an oxadiazole moiety, and a dimethylamine group, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing oxadiazole derivatives often exhibit significant pharmacological properties. Specifically, studies have shown that oxadiazole-containing compounds can act as:

  • Anticancer Agents : Certain derivatives have demonstrated potent inhibitory effects on cancer cell lines.
  • Antimicrobial Agents : Compounds with similar structures have shown activity against various pathogens.
  • Neuroprotective Agents : Some derivatives exhibit potential in treating neurodegenerative diseases.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study on related oxadiazole compounds indicated strong inhibition of RET kinase activity, which is crucial in cancer signaling pathways. The compound I-8 was particularly noted for its efficacy against RET-driven tumors .
    • Another investigation demonstrated that oxadiazole derivatives could induce apoptosis in cancer cells through mitochondrial pathways, suggesting that the compound may have similar mechanisms of action.
  • Antimicrobial Efficacy :
    • Research has highlighted the antibacterial properties of oxadiazole derivatives. For instance, compounds exhibiting structural similarities to {4-[(4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]phenyl}dimethylamine showed significant activity against Gram-positive and Gram-negative bacteria .
  • Neuroprotective Effects :
    • The neuroprotective potential of similar compounds has been evaluated in models of neurodegeneration. These studies suggest that such compounds may mitigate oxidative stress and promote neuronal survival .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
I-8RET Kinase Inhibitor0.5
Compound AAntibacterial10
Compound BNeuroprotective15

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that oxadiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells by targeting specific cellular pathways . The incorporation of the piperidine structure enhances the compound's ability to penetrate biological membranes, potentially increasing its efficacy as an anticancer agent.

Antimicrobial Properties

The oxadiazole moiety is also associated with antimicrobial activity. Compounds similar to {4-[(4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]phenyl}dimethylamine have been evaluated for their effectiveness against various bacterial strains. The results suggest that these compounds can serve as potential candidates for developing new antibiotics .

Neuropharmacology

The piperidine component of the compound suggests potential applications in neuropharmacology. Compounds with piperidine structures have been studied for their interaction with neurotransmitter systems, particularly in relation to dopamine and norepinephrine transporters . This interaction could lead to applications in treating neurological disorders such as depression or anxiety.

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibition potential of compounds containing the oxadiazole ring. These compounds have shown promise in inhibiting lipoxygenase activity, which is crucial for inflammatory responses . This property could pave the way for developing anti-inflammatory drugs.

Synthesis and Characterization

A comprehensive study on the synthesis of similar oxadiazole derivatives highlighted various methods for obtaining high yields and purity levels. Techniques such as NMR spectroscopy and mass spectrometry were employed to confirm the structures of synthesized compounds .

Biological Evaluation

Biological evaluations of synthesized derivatives demonstrated their effectiveness in various assays, including cytotoxicity tests against cancer cell lines and antimicrobial susceptibility tests against pathogenic bacteria . These evaluations are critical for assessing the therapeutic potential of new compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Analogues

The compound’s core structure shares similarities with several classes of bioactive molecules, particularly those containing 1,2,4-oxadiazole and piperidine moieties. Below is a comparative analysis with structurally related compounds:

Compound Core Structure Substituents Key Differences
Target Compound 1,2,4-Oxadiazole + Piperidine - 3-Methoxyphenyl on oxadiazole
- Dimethylaminophenyl carbonyl group
Unique combination of methoxy and dimethylamino groups for solubility/bioactivity.
4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidine-1-carboxylic acid 4-methoxycarbonyl-phenyl ester (EP 1 808 168 B1) 1,2,4-Oxadiazole + Piperidine - Pyridin-4-yl on oxadiazole
- Methoxycarbonylphenyl ester
Pyridine substituent may alter electronic properties; ester group affects stability.
3-Methyl-1-[4-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]-butan-1-one (EP 1 808 168 B1) 1,2,4-Oxadiazole + Piperidine - Pyridin-4-yl on oxadiazole
- Butanone side chain
Ketone group introduces polarity but may reduce metabolic resistance.
N-(3-(Piperidin-4-yl)phenyl)acetamide derivatives (Molecules 2013) Piperidine + Acetamide - Tetrahydropyrimidine core
- 3,4-Difluorophenyl and methoxymethyl groups
Lack of oxadiazole ring; fluorophenyl groups enhance lipophilicity.

Functional and Pharmacological Implications

Oxadiazole vs. Other Heterocycles : The 1,2,4-oxadiazole ring in the target compound serves as a bioisostere for esters or amides, improving metabolic stability compared to compounds with ester linkages (e.g., EP 1 808 168 B1 derivatives).

The dimethylaminophenyl group increases basicity, which may improve solubility and membrane permeability relative to non-polar substituents (e.g., fluorophenyl groups in Molecules 2013 derivatives).

Piperidine Linker : The piperidine ring’s conformational flexibility is conserved across analogues, suggesting its role in optimizing spatial orientation for target engagement.

Q & A

Q. How can synthetic scalability be balanced with maintaining enantiomeric purity?

  • Methodological Answer :
  • Chiral chromatography : Use amylose/cellulose-based columns to separate enantiomers .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in key cyclization steps .

Data Contradiction Analysis

  • Example : Discrepancies in FLAP binding vs. whole-blood activity may arise from plasma protein binding or metabolite interference. Mitigate via:
    • Plasma protein binding assays : Equilibrium dialysis to measure free fraction .
    • Metabolite exclusion : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) during assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.